Methyl oleanolate

Beschreibung

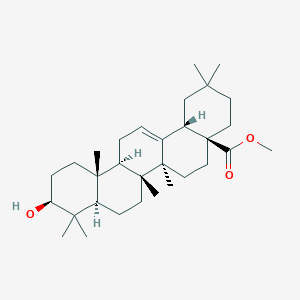

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXWOKJOAGWCSN-JBYJGCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938142 | |

| Record name | Methyl 3-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-17-0 | |

| Record name | Methyl oleanolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3beta)-3-hydroxyolean-12-en-28-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3β)-3-hydroxyolean-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isolating Methyl Oleanolate: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for the isolation of methyl oleanolate from plant sources. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for extraction, purification, and derivatization, supported by quantitative data and visual workflows.

Introduction

This compound, a methyl ester of the pentacyclic triterpenoid oleanolic acid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. While oleanolic acid is abundant in the plant kingdom, this compound is less commonly found naturally and is often synthesized from its acid precursor. This guide details the comprehensive process of obtaining pure this compound, from the extraction of oleanolic acid from various plant sources to its subsequent methylation and purification.

Plant Sources and Extraction of Oleanolic Acid

The initial and most critical step is the efficient extraction of oleanolic acid from plant material. A variety of techniques are available, each with its own advantages in terms of yield, efficiency, and environmental impact.

Promising Plant Sources

Several plant species have been identified as rich sources of oleanolic acid. The selection of the plant material is a key factor that influences the overall yield of the final product.

| Plant Species | Part Used | Reported Yield of Oleanolic Acid | Citation |

| Eugenia caryophyllus (Clove) | Flower Buds | 1.8 g / 100 g dry matter (1.8%) | [1] |

| Lantana camara | Roots | 1.23% (dry weight) | |

| Olea europaea (Olive) | Leaves | Not explicitly quantified in the provided search results, but noted as a significant source. | |

| Hedyotis diffusa | Whole Plant | 0.917 mg / g dry plant (0.0917%) |

Extraction Methodologies

The choice of extraction method depends on factors such as the nature of the plant material, the desired yield, and available laboratory equipment.

A simple and widely used method involving the soaking of the plant material in a suitable solvent at room temperature.

Protocol:

-

Grind the dried plant material to a coarse powder.

-

Suspend the powder in 95% ethanol.

-

Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract under reduced pressure to obtain the crude oleanolic acid.

A continuous extraction method that offers higher efficiency than maceration.

Protocol:

-

Place the powdered plant material in a thimble within the Soxhlet apparatus.

-

Use a suitable solvent, such as methanol or diethyl ether.

-

Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the desired compounds.

-

Continue the extraction for a defined period (e.g., 3-24 hours).

-

Evaporate the solvent from the collected extract to yield the crude product.

A modern and rapid extraction technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol for Lantana camara roots:

-

Suspend the powdered root material in a mixture of chloroform and methanol (60:40, v/v).

-

Irradiate the mixture with microwaves at a power of 600 W for 6 minutes at 50°C.

-

Filter the extract and evaporate the solvent to obtain the crude oleanolic acid. This method has been reported to yield up to 1.23% oleanolic acid from Lantana camara roots.

An environmentally friendly method that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Protocol for Hedyotis diffusa:

-

Pack the dried and ground plant material into the extraction vessel.

-

Pressurize the system with CO2 to 28.2 MPa and heat to 56°C.

-

Introduce 80% aqueous ethanol as a cosolvent (12.5% of the total solvent).

-

Perform a dynamic extraction for 110 minutes.

-

Depressurize the system to precipitate the extracted compounds. This method yielded 0.917 mg/g of oleanolic acid from Hedyotis diffusa.

Synthesis of this compound

Once a crude extract rich in oleanolic acid is obtained, the next step is the conversion to its methyl ester, this compound.

Fischer Esterification

A classic and effective method for the esterification of carboxylic acids.

Protocol:

-

Dissolve the crude oleanolic acid extract in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours (e.g., 2-16 hours) to drive the reaction to completion. A longer reaction time of 16 hours in methanolic HCl has been shown to achieve complete conversion.[2]

-

After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extract the this compound into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude this compound.

Purification of this compound

The crude this compound obtained after synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities from the initial plant extract.

Column Chromatography

A fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.

Protocol:

-

Stationary Phase: Silica gel is the most commonly used adsorbent.

-

Column Packing: The silica gel can be packed as a slurry in a non-polar solvent (wet packing) or as a dry powder followed by the solvent (dry packing).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the column.

-

Mobile Phase (Elution): A gradient of solvents with increasing polarity is typically used. A common starting point is a non-polar solvent like n-hexane, with a gradual increase in a more polar solvent such as ethyl acetate or chloroform. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. For oleanolic acid and its derivatives, mixtures of hexane:ethyl acetate or chloroform:methanol are often effective.[3]

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC to identify the fractions containing pure this compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Crystallization

The final step to obtain highly pure this compound is crystallization.

Protocol:

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach to finding a suitable solvent involves testing small amounts of the compound in various solvents of different polarities (e.g., hexane, ethyl acetate, acetone, methanol, ethanol). Solvent mixtures, such as hexane/ethyl acetate or methanol/water, can also be effective.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the hot crystallization solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow and Biological Context

To aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.

Oleanolic acid and its derivatives, including this compound, are known to interact with various cellular signaling pathways. One of the most studied is the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.

Conclusion

This guide provides a comprehensive overview of the isolation of this compound from plant sources, encompassing extraction, chemical modification, and purification. By following the detailed protocols and understanding the underlying principles, researchers can effectively obtain high-purity this compound for further investigation into its promising biological activities. The provided workflows and pathway diagrams serve as valuable visual aids for both experimental planning and conceptual understanding.

References

- 1. Economically viable isolation and characterization of oleanolic acid from Eugenia caryophyllus (Spreng.) | Kuwait Journal of Science [journalskuwait.org]

- 2. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Enigmatic Presence of Methyl Oleanolate in Medicinal Flora: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence of methyl oleanolate, a pentacyclic triterpenoid methyl ester, within a variety of medicinal herbs. While its parent compound, oleanolic acid, is extensively studied and widely distributed in the plant kingdom, this compound presents a more elusive yet significant profile for researchers, scientists, and drug development professionals. This document aims to consolidate the current knowledge on its distribution, outline methodologies for its study, and explore its potential biological significance.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring compound in several medicinal plants. Its presence is often noted alongside a more abundant pool of oleanolic acid. Quantitative data for this compound is not as extensively documented as for its parent acid; however, available information from various studies is summarized below. It is important to note that the concentration of this compound can be influenced by factors such as the geographical origin of the plant, stage of development, and environmental conditions[1].

| Medicinal Herb | Plant Part | Method of Analysis | This compound Content | Reference |

| Terminalia arjuna | Fruit | Not Specified | Present | [2] |

| Gibberella ilicifolia | Not Specified | Not Specified | Reported Occurrence | [3] |

| Euphorbia paralias | Not Specified | Not Specified | Reported Occurrence | [3] |

| Pistacia lentiscus var. chia | Resin | Not Specified | Reported as a derivative | [4] |

Note: The term "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited source.

Physicochemical Properties

This compound, also known as methyl (3β)-3-hydroxyolean-12-en-28-oate, is the methyl ester of oleanolic acid.[3]

| Property | Value |

| Molecular Formula | C₃₁H₅₀O₃ |

| Molecular Weight | 470.7 g/mol |

| Synonyms | Oleanolic acid methyl ester, Methyloleanolate |

Experimental Protocols

The isolation and quantification of this compound from medicinal herbs typically follow established methodologies for triterpenoids, with specific adaptations for the methyl ester. The following protocols are synthesized from standard practices for oleanolic acid and its derivatives and can be adapted for this compound.

General Extraction and Isolation Protocol

The extraction of this compound from plant material is a multi-step process designed to isolate the compound from a complex matrix of other phytochemicals.

Methodology:

-

Sample Preparation: The selected plant part (e.g., leaves, bark, fruit) is dried to a constant weight and finely powdered to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Methanol or ethanol are commonly used for initial extraction due to their ability to dissolve a broad range of compounds.[5][6] This can be performed using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.[6]

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.[5]

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.[7] Triterpenoids like this compound are typically found in the less polar fractions.

-

Chromatographic Separation: The fraction containing the target compound is further purified using column chromatography, most commonly with silica gel as the stationary phase.[8] A gradient of solvents with increasing polarity is used to elute the compounds.

-

Final Purification: Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure compound.[7]

-

Structural Elucidation: The identity and structure of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3][9]

Quantification by GC-MS and HPLC

Quantitative analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

3.2.1. GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For triterpenoids, derivatization is often required to increase their volatility.

Methodology:

-

Sample Preparation: A known amount of the plant extract or fraction is dissolved in a suitable solvent.

-

Derivatization: To increase volatility, the hydroxyl group of this compound is typically derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

-

GC-MS Conditions: The derivatized sample is injected into the GC-MS system. A typical setup would involve a capillary column (e.g., HP-5MS), a temperature gradient to ensure separation, and helium as the carrier gas.[11][12] The mass spectrometer is operated in electron ionization (EI) mode.[11]

-

Identification and Quantification: The identification of the this compound derivative is achieved by comparing its retention time and mass spectrum with that of a known standard and by matching with spectral libraries.[13] Quantification is performed by creating a calibration curve with a pure standard.

3.2.2. HPLC Analysis

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reverse-phase HPLC system is typically employed.

Methodology:

-

Sample and Standard Preparation: A stock solution of the plant extract and a series of standard solutions of pure this compound at different concentrations are prepared in a suitable solvent like methanol or acetonitrile.[14][15]

-

HPLC Conditions: A reverse-phase C18 column is commonly used for the separation.[14] The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[15] Detection is usually carried out using a UV detector at a wavelength around 210 nm.[14]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the standard solutions.[15]

Biological Activity and Signaling Pathways

While the biological activities of oleanolic acid are well-documented, specific studies on this compound are less common. However, as a close derivative, it is likely to share some of the pharmacological properties of its parent compound and other oleanolic acid derivatives. Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.[4][16]

Anti-inflammatory Effects and NF-κB Signaling

Oleanolic acid and its derivatives are known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[19][20] The inhibition of this pathway leads to a reduction in the inflammatory response. It is plausible that this compound also contributes to the anti-inflammatory properties of the herbs it is found in through a similar mechanism. Oleanolic acid has been shown to suppress MafK expression, which in turn regulates NF-κB signaling.[21][22]

Apoptosis Induction in Cancer Cells

Oleanolic acid and its derivatives have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[2][4][10] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic apoptosis pathways.[4] Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[10] Some derivatives of oleanolic acid induce apoptosis via the MAPK signaling pathway.[3]

Modulation of PPARγ

Methyl oleanonate, a derivative of oleanolic acid, has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[4] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[23][24] Partial agonists of PPARγ are of interest as they may offer therapeutic benefits with fewer side effects than full agonists.[23][25] The potential for this compound to act as a PPARγ modulator warrants further investigation.

Future Directions

The study of this compound is an emerging area with significant potential. Future research should focus on:

-

Systematic Quantification: Comprehensive studies to quantify the content of this compound across a wider range of medicinal herbs are needed to establish a clear profile of its distribution.

-

Pharmacological Screening: In-depth investigation into the specific biological activities of pure this compound is crucial to differentiate its effects from those of oleanolic acid.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways directly modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

Bioavailability and Metabolism: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to assess its viability as a drug candidate.

References

- 1. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleanolic acid arrests cell cycle and induces apoptosis via ROS-mediated mitochondrial depolarization and lysosomal membrane permeabilization in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US7435433B2 - Process for the isolation of oleane compounds isolated from the bark of arjun tree terminalia arjuna (Roxb.) - Google Patents [patents.google.com]

- 6. Optimizing the Extraction of Polyphenols from the Bark of Terminalia arjuna and an In-silico Investigation on its Activity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmp.ir [jmp.ir]

- 9. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. plantsjournal.com [plantsjournal.com]

- 12. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 14. irjpms.com [irjpms.com]

- 15. jbclinpharm.org [jbclinpharm.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health | MDPI [mdpi.com]

- 25. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

A Technical Guide to the Biosynthesis of Methyl Oleanolate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of methyl oleanolate, a methyl ester derivative of the pharmacologically significant pentacyclic triterpenoid, oleanolic acid. Oleanolic acid is widely distributed in the plant kingdom, found in numerous medicinal herbs, fruits, and vegetables, including Olea europaea (olive), Salvia species, and Malus domestica (apple).[1][2][3] It is recognized for a wide array of biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[2][4][5] This guide details the enzymatic steps leading to the oleanolic acid scaffold, its subsequent conversion to this compound, quantitative production data, and key experimental protocols relevant to its study and production.

The Biosynthesis Pathway of Oleanolic Acid

The formation of oleanolic acid is a multi-step process originating from primary metabolism. It begins with the universal five-carbon isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytoplasm.[6]

-

Formation of 2,3-Oxidosqualene: Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[6][7] Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, yielding (3S)-2,3-oxidosqualene.[1][6][7] This molecule represents a critical branch point, directing carbon flux toward either primary sterol synthesis or secondary triterpenoid synthesis.[1]

-

Cyclization to β-Amyrin: The committed step in oleanane-type triterpenoid synthesis is the stereospecific cyclization of 2,3-oxidosqualene. The enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase, catalyzes a complex cascade of protonation, cyclization, and rearrangement reactions to form the pentacyclic triterpene scaffold, β-amyrin.[1][5][8]

-

Multi-step Oxidation of β-Amyrin: The final stage in oleanolic acid biosynthesis involves the sequential oxidation of the methyl group at the C-28 position of the β-amyrin backbone.[1][5][7] This transformation is catalyzed by a single multifunctional cytochrome P450 monooxygenase (CYP450) belonging to the CYP716A subfamily .[7][8][9] This enzyme, in conjunction with a cytochrome P450 reductase (CPR) which transfers electrons from NADPH, performs three successive oxidations:

-

β-amyrin → Erythrodiol (C-28 hydroxylation)

-

Erythrodiol → Oleanolic aldehyde (C-28 oxidation to aldehyde)

-

Oleanolic aldehyde → Oleanolic acid (C-28 oxidation to carboxylic acid)

-

The intermediates in this three-step oxidation are erythrodiol and likely oleanolic aldehyde.[7][10]

Formation of this compound

This compound is the methyl ester of oleanolic acid, where the carboxylic acid group at C-28 is esterified.[11][12] While oleanolic acid is a primary natural product, its methyl ester is most commonly generated through semi-synthesis or biotransformation rather than as a direct, terminal product of a primary biosynthetic pathway in plants.

-

Chemical Synthesis: The most direct and widely used method is the chemical esterification of oleanolic acid. This can be achieved under laboratory conditions by reacting purified oleanolic acid with a methylating agent such as methyl iodide (CH₃I) or by refluxing in methanol with an acid catalyst.[13][14]

-

Biotransformation: Certain microorganisms have demonstrated the ability to perform this conversion. For instance, incubation of oleanolic acid with the bacterium Nocardia sp. has been shown to yield this compound.[11]

Quantitative Data on Oleanolic Acid Production

The yield of oleanolic acid varies significantly depending on the source and production method. Metabolic engineering, particularly in yeast, has enabled high-titer production that far exceeds typical plant yields.

| Source Type | Organism / Plant | Yield | Reference(s) |

| Plant Source | Satureja mutica (aerial parts) | 17.5 mg / 100 g | [15] |

| Gentiana olivieri (flower) | 1.82 mg / g | [16] | |

| Chaenomelis Fructus | 1.9 - 13.4 mg / g | [17] | |

| Calendula officinalis (hairy roots) | ~8.42 mg / g DW | [18] | |

| Plant Cell Culture | Perilla frutescens (suspension) | 16 mg / L | [19] |

| Uncaria tomentosa (suspension) | 553 µg / g DW | [19] | |

| Engineered Microbe | Saccharomyces cerevisiae (initial strain) | 5.2 mg / L | [20] |

| S. cerevisiae (optimized genes) | 54.0 mg / L | [20] | |

| S. cerevisiae (further optimized) | 207.4 mg / L | ||

| S. cerevisiae (fermentation optimized) | 606.9 mg / L (16.0 mg/g DCW) | [21] |

DW = Dry Weight

Key Experimental Protocols

This section provides methodologies for the production, extraction, and synthesis of oleanolic acid and its methyl ester.

Objective: To produce oleanolic acid using an engineered yeast platform.

Methodology:

-

Strain and Plasmids: Utilize a suitable Saccharomyces cerevisiae chassis strain (e.g., CEN.PK). Construct expression plasmids (e.g., using yeast assembly toolkits) to carry the key biosynthetic genes.

-

Gene Expression: Co-transform yeast with plasmids expressing a codon-optimized β-amyrin synthase (bAS) and a CYP716A family C-28 oxidase along with its redox partner, a cytochrome P450 reductase (CPR) .[7][8]

-

Metabolic Engineering (Recommended): To enhance precursor supply and boost yields, overexpress key genes in the upstream mevalonate pathway. Commonly targeted genes include a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), squalene synthase (SQS), and 2,3-oxidosqualene synthase (ERG1).[20][21]

-

Cultivation: Inoculate a single colony of the engineered strain into appropriate selection media and grow overnight. Use this starter culture to inoculate a larger volume of fermentation medium (e.g., synthetic complete medium with galactose for induction if using GAL promoters).

-

Fermentation: Incubate at 30°C with shaking (e.g., 200 rpm) for 72-96 hours.

-

Harvesting: Centrifuge the culture to pellet the cells for subsequent extraction.

Objective: To extract and quantify oleanolic acid from microbial or plant biomass.

Methodology:

-

Sample Preparation: Use lyophilized (freeze-dried) cell pellets or finely ground, dried plant material.

-

Extraction:

-

From Yeast: Perform cell lysis via bead beating in a suitable buffer. Extract the lysate with an equal volume of an organic solvent such as ethyl acetate.[7] Vortex vigorously, centrifuge to separate phases, and collect the organic layer. Repeat the extraction twice.

-

From Plants: Perform ultrasonic extraction by sonicating the powdered plant material (e.g., 0.5 g) in a solvent like ethanol or methanol (e.g., 20 mL) for 30 minutes.[16][17] Alternatively, use Soxhlet extraction with petroleum ether for several hours.[15]

-

-

Sample Processing: Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Quantification by HPLC:

-

Sample Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter.[16]

-

Chromatographic Conditions: Inject the sample onto a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: Use an isocratic or gradient elution. A typical mobile phase is a mixture of methanol and 0.03 M phosphate buffer (pH 2.9) at a ratio of 85:15 (v/v).[16]

-

Quantification: Calculate the concentration based on a standard curve prepared with a certified oleanolic acid standard.

-

Objective: To convert purified oleanolic acid into this compound.

Methodology:

-

Reaction Setup: Dissolve purified oleanolic acid (e.g., 100 mg) in a suitable solvent mixture such as tetrahydrofuran (THF).

-

Methylation: Add a methylating agent. A common and effective method is to react oleanolic acid with an excess of methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the carboxylic acid.[13][14]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and mass spectrometry.

Conclusion

The biosynthesis of this compound is fundamentally dependent on the production of its precursor, oleanolic acid. The pathway to oleanolic acid is well-characterized, involving the key enzymatic steps catalyzed by β-amyrin synthase and a C-28 oxidase from the CYP716A family. While this compound can be formed through biotransformation, it is most efficiently and commonly produced via semi-synthesis from the naturally derived or microbially produced oleanolic acid. Advances in synthetic biology have established Saccharomyces cerevisiae as a powerful and highly effective platform for the high-titer production of oleanolic acid, paving the way for a sustainable and scalable supply for the pharmaceutical and research industries. Further optimization of these microbial systems and exploration of novel oleanolic acid derivatives remain promising avenues for future drug development.

References

- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during oleanane-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sid.ir [sid.ir]

- 16. jbclinpharm.org [jbclinpharm.org]

- 17. Frontiers | Rapid determination of the total content of oleanolic acid and ursolic acid in Chaenomelis Fructus using near-infrared spectroscopy [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. rroij.com [rroij.com]

- 20. [Construction of oleanolic acid-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Oleanolate: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleanolate, a naturally occurring pentacyclic triterpenoid, is the methyl ester of oleanolic acid. Found in a variety of medicinal plants, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and evaluation, and an exploration of its modulation of key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1724-17-0 | [1] |

| Molecular Formula | C₃₁H₅₀O₃ | [2] |

| Molecular Weight | 470.73 g/mol | [2] |

| Melting Point | 200-205 °C | |

| Boiling Point | 526.10 °C (estimated) | [1] |

| Density | 1.1 ± 0.1 g/cm³ | |

| LogP (o/w) | 9.52 (estimated) | [1] |

| Water Solubility | 0.0003266 mg/L at 25 °C (estimated) | [1] |

| Appearance | White to off-white powder |

Solubility

This compound is a lipophilic compound with poor solubility in water. Its solubility in common organic solvents is summarized below.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the properties and activities of this compound.

Synthesis and Purification

Protocol 1: Synthesis of this compound from Oleanolic Acid

-

Esterification: Dissolve oleanolic acid in methanol.

-

Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Reflux the mixture for a specified period (typically several hours) to drive the esterification reaction to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the this compound into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

-

Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 3: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., methanol/water, ethanol/water).[3][4][5][6]

-

Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]

-

Drying: Dry the crystals under vacuum to obtain pure this compound.[7]

Characterization

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Filter the solution to remove any particulate matter.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical shifts and coupling constants of the protons, providing information about the molecular structure.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

Protocol 5: Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[9][10]

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[11][12]

-

Data Acquisition: Record the IR spectrum of the pellet to identify the characteristic functional groups present in the molecule.

Protocol 6: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).[13]

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by targeting pro-inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been observed to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, often through the modulation of signaling pathways that regulate cell proliferation, survival, and apoptosis.

Protocol 7: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range of 1-100 µM) for 24, 48, or 72 hours.[15]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader to determine cell viability.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway.[17][18][19][20][21]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been found to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[22][23][24][25]

Caption: Modulation of the MAPK signaling pathway by this compound.

Protocol 8: Western Blot Analysis of Signaling Proteins

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, IκBα).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents for inflammatory diseases and cancer. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted properties and mechanisms of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its delivery and efficacy in preclinical and clinical settings.

References

- 1. This compound, 1724-17-0 [thegoodscentscompany.com]

- 2. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. mt.com [mt.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. shimadzu.com [shimadzu.com]

- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protective Effects of Pretreatment with Oleanolic Acid in Rats in the Acute Phase of Hepatic Ischemia-Reperfusion Injury: Role of the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway | MDPI [mdpi.com]

- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Oleanolic acid inhibits mouse spinal cord injury through suppressing inflammation and apoptosis via the blockage of p38 and JNK MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

Spectroscopic Characterization of Methyl Oleanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of methyl oleanolate, a pentacyclic triterpenoid of significant interest in pharmaceutical research. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in a clear and comparative format. Furthermore, it outlines the experimental protocols for acquiring this data and includes visualizations to illustrate the analytical workflow and the relationship between spectroscopic techniques and structural elucidation.

Introduction

This compound is the methyl ester derivative of oleanolic acid, a naturally occurring triterpenoid found in a wide variety of plants.[1] Oleanolic acid and its derivatives have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. A thorough understanding of the molecular structure of this compound is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and characterization of such complex natural products.

This guide summarizes the essential spectroscopic data for this compound and provides standardized protocols to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below is based on spectra recorded in deuterated chloroform (CDCl₃) and pyridine-d₅, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). While the data for oleanolic acid is presented, the chemical shifts for this compound are expected to be very similar, with the notable addition of a methyl ester signal and a slight shift in the C-28 carbonyl signal.[2][3]

Table 1: ¹H NMR Spectroscopic Data of Oleanolic Acid (500 MHz, CDCl₃) [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.23 | dd | 11.2, 4.4 |

| H-12 | 5.27 | t | 3.5 |

| H-18 | 2.82 | dd | 13.2, 3.6 |

| Me-23 | 0.98 | s | - |

| Me-24 | 0.77 | s | - |

| Me-25 | 0.91 | s | - |

| Me-26 | 0.75 | s | - |

| Me-27 | 1.13 | s | - |

| Me-29 | 0.90 | s | - |

| Me-30 | 0.93 | s | - |

Note: For this compound, an additional singlet corresponding to the methyl ester protons (-OCH₃) is expected around δ 3.6 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Oleanolic Acid (125 MHz, Pyridine-d₅) [3]

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| C-1 | 39.0 | C-16 | 23.8 |

| C-2 | 28.2 | C-17 | 46.7 |

| C-3 | 78.1 | C-18 | 42.0 |

| C-4 | 39.4 | C-19 | 46.5 |

| C-5 | 55.8 | C-20 | 31.0 |

| C-6 | 18.8 | C-21 | 34.3 |

| C-7 | 33.3 | C-22 | 33.2 |

| C-8 | 39.8 | C-23 | 28.8 |

| C-9 | 48.2 | C-24 | 16.6 |

| C-10 | 37.4 | C-25 | 15.6 |

| C-11 | 23.7 | C-26 | 17.5 |

| C-12 | 122.6 | C-27 | 26.2 |

| C-13 | 144.8 | C-28 | 180.2 |

| C-14 | 42.2 | C-29 | 33.3 |

| C-15 | 28.4 | C-30 | 23.8 |

Note: For this compound, the chemical shift of the C-28 carbonyl carbon will be slightly different due to the esterification, and a signal for the methoxy carbon (-OCH₃) will appear around δ 51-52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula for this compound is C₃₁H₅₀O₃, with a corresponding molecular weight of 470.7 g/mol .[1]

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₁H₅₀O₃ |

| Molecular Weight | 470.7 g/mol |

| Key Fragmentation Peaks (m/z) | |

| [M]+ | 470 |

| [M - CH₃OH]+ | 438 |

| [M - COOCH₃]+ | 411 |

| Retro-Diels-Alder Fragment | 262 |

| Further Fragmentation | 203, 189 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, ester, and alkene functionalities.[4]

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | ~3400 | Broad |

| C-H (sp³ hybridized) | ~2950-2850 | Strong, sharp |

| C=O (ester carbonyl) | ~1730 | Strong, sharp |

| C=C (alkene) | ~1650 | Medium |

| C-O (ester) | ~1250-1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the isolated carbon-carbon double bond in the oleanane skeleton. The UV spectrum of oleanolic acid in ethanol shows a maximum absorption (λ_max) at approximately 277 nm.[5] A similar λ_max is expected for this compound.

Table 5: UV-Vis Spectroscopic Data for this compound (in Ethanol)

| Parameter | Value |

| λ_max | ~277 nm |

| Chromophore | C=C (trisubstituted) |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[6]

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 (depending on concentration).[6]

-

-

¹³C NMR:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: ≥ 1024 (due to low natural abundance of ¹³C).[6]

-

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Dissolve the this compound sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution with the same solvent or a mixture of solvents (e.g., methanol/water) to a final concentration of 1-10 µg/mL.

-

If necessary, filter the solution to remove any particulate matter.[7]

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive or negative ion mode can be used.

-

Source Temperature: Typically set between 100-150 °C.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted to optimize spray stability.

-

Drying Gas (N₂): Flow rate and temperature are optimized to desolvate the ions efficiently.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound (2-5 mg) in a few drops of a volatile solvent (e.g., chloroform or dichloromethane).[8]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[9]

Instrument Parameters (FT-IR Spectrometer):

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the spectroscopic characterization of this compound and the relationship between the different analytical techniques and the structural information they provide.

References

- 1. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. sid.ir [sid.ir]

- 4. researchgate.net [researchgate.net]

- 5. [UV spectrophotometry used for quantitative determination of oleanolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Methyl Oleanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for methyl oleanolate, a pentacyclic triterpenoid of significant interest in medicinal chemistry and drug development. This document details the chemical shifts and assignments, experimental protocols for data acquisition, and a generalized workflow for the structural elucidation of similar natural products.

Introduction

This compound is the methyl ester derivative of oleanolic acid, a naturally occurring triterpenoid found in a wide variety of plants. Oleanolic acid and its derivatives have garnered substantial attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. A thorough understanding of their molecular structure is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. NMR spectroscopy is the most powerful analytical technique for the unambiguous structural characterization of such complex molecules. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound, facilitating its identification and further research.

¹H and ¹³C NMR Data Presentation

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) and are presented in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.22 | dd | 11.2, 4.4 |

| H-12 | 5.27 | t | 3.5 |

| H-18 | 2.85 | dd | 13.6, 3.6 |

| OCH₃ | 3.63 | s | - |

| H-27 | 1.13 | s | - |

| H-23 | 0.98 | s | - |

| H-30 | 0.92 | s | - |

| H-25 | 0.90 | s | - |

| H-29 | 0.89 | s | - |

| H-24 | 0.77 | s | - |

| H-26 | 0.75 | s | - |

Note: The signals for the methylene and methine protons of the steroid skeleton appear as a complex multiplet region between approximately 0.8 and 2.2 ppm.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 38.5 |

| C-2 | 27.2 |

| C-3 | 79.1 |

| C-4 | 38.8 |

| C-5 | 55.3 |

| C-6 | 18.4 |

| C-7 | 32.7 |

| C-8 | 39.2 |

| C-9 | 47.7 |

| C-10 | 37.2 |

| C-11 | 23.0 |

| C-12 | 122.3 |

| C-13 | 143.7 |

| C-14 | 41.7 |

| C-15 | 27.7 |

| C-16 | 23.5 |

| C-17 | 46.9 |

| C-18 | 41.1 |

| C-19 | 46.0 |

| C-20 | 30.7 |

| C-21 | 33.9 |

| C-22 | 32.5 |

| C-23 | 28.1 |

| C-24 | 15.6 |

| C-25 | 15.4 |

| C-26 | 16.9 |

| C-27 | 25.9 |

| C-28 (C=O) | 178.3 |

| C-29 | 33.1 |

| C-30 | 23.6 |

| OCH₃ | 51.8 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality 1D and 2D NMR spectra of this compound.

3.1 Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.2 NMR Spectrometer and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

3.2.1 ¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

3.2.2 ¹³C NMR Spectroscopy

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Temperature: 298 K.

3.2.3 2D NMR Spectroscopy (for structural elucidation)

For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Visualization of Experimental Workflow

The structural elucidation of a natural product like this compound using NMR spectroscopy follows a logical workflow. The following diagram, generated using Graphviz, illustrates this process.

Mass Spectrometry Analysis of Methyl Oleanolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl oleanolate, a pentacyclic triterpenoid methyl ester derived from oleanolic acid. Oleanolic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Mass spectrometry is a pivotal technique for the qualitative and quantitative analysis of these compounds in various matrices. This document details the fragmentation behavior of this compound under different ionization techniques, provides experimental protocols for its analysis, and presents key quantitative data in a structured format.

Introduction to the Mass Spectrometry of Triterpenoids

Pentacyclic triterpenoids like oleanolic acid possess a rigid and stable structure, which can present challenges for mass spectrometric analysis, particularly under soft ionization conditions like Electrospray Ionization (ESI). Fragmentation can be limited, often resulting in a prominent molecular ion with few diagnostic product ions. To overcome these challenges, various analytical strategies are employed, including the use of higher-energy ionization techniques, derivatization, and optimization of collision-induced dissociation (CID) parameters. Methylation of the carboxylic acid group to form this compound is a common derivatization step, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, as it enhances volatility and thermal stability.[1]

Fragmentation Pathways of this compound

The fragmentation of this compound is highly dependent on the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate distinct fragmentation patterns that provide valuable structural information.

Electron Ionization (EI) Fragmentation

Under EI conditions, typically used in GC-MS, pentacyclic triterpenoids with a double bond at the C-12 position, such as this compound, undergo a characteristic retro-Diels-Alder (rDA) reaction in the C-ring.[2] This reaction is a key fragmentation pathway and results in the formation of diagnostic ions.

The molecular ion of this compound ([C₃₁H₅₀O₃]⁺˙) has a mass-to-charge ratio (m/z) of 470.7. The rDA fragmentation of the C-ring leads to the formation of a characteristic diene fragment containing rings D and E. This fragment subsequently loses the methoxycarbonyl group (-COOCH₃) to yield a highly characteristic ion at m/z 203. Other significant ions at m/z 218 and 189 are also associated with the rDA fragmentation of the olean-12-ene skeleton.[1]

References

Quantum Chemical Calculations for Methyl Oleanolate: A Technical Guide for Drug Discovery and Development

Abstract

Methyl oleanolate, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to characterize this compound. It outlines a robust computational methodology, presents illustrative data for key molecular properties, and details the workflow for such an in-silico investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational chemistry for the exploration of natural product derivatives.

Introduction to this compound and Computational Chemistry

This compound is the methyl ester of oleanolic acid, a bioactive compound found in numerous plant species.[1] Derivatives of oleanolic acid are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] Quantum chemical calculations offer a powerful, non-experimental framework to investigate the molecular properties that underpin this biological activity. By solving the Schrödinger equation (approximated in DFT), we can determine a molecule's electronic structure and derive a wealth of information.

Key properties obtainable from these calculations include:

-

Optimized Molecular Geometry: The most stable 3D arrangement of atoms, which is crucial for understanding receptor-ligand interactions.[4]

-

Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) provides insights into chemical reactivity, stability, and sites for intermolecular interactions.[4][5]

-

Spectroscopic Signatures: Prediction of vibrational (Infrared) and electronic (UV-Vis) spectra can aid in the experimental characterization and identification of the molecule.[4]

This guide details the theoretical basis, a step-by-step computational workflow, and expected data outputs for a thorough quantum chemical study of this compound.

Theoretical and Computational Methodology

The recommended approach for a comprehensive theoretical study of this compound utilizes Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[6] A Pople-style basis set, such as 6-311+G(d,p), is recommended to ensure a proper description of the electronic distribution, including polarization and diffuse functions.[4][7]

Experimental Protocols: A Computational Approach

The following protocol outlines the steps for a rigorous in-silico analysis of this compound.

Software: A standard quantum chemistry software package like Gaussian, ORCA, or Spartan is required.[4]

Step 1: Initial Structure Preparation

-

Obtain the 2D structure of this compound (CAS: 1724-17-0).[1]

-

Convert the 2D structure to a 3D model using a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

-

The primary and most critical step is to find the molecule's equilibrium geometry at the ground state.[4]

-

Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This is an iterative process where the software adjusts all bond lengths, angles, and dihedrals to find the conformation with the minimum total energy.[7]

Step 3: Frequency Analysis

-

Following a successful optimization, a frequency calculation must be performed at the same level of theory.[4]

-

This calculation serves two purposes:

-

Verification of Minimum Energy: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further optimization.[4]

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule, allowing for the generation of a theoretical infrared (IR) spectrum.

-

Step 4: Calculation of Molecular Properties

-

Using the optimized geometry, perform a single-point energy calculation to derive various electronic properties.

-

Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5][8]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

-

Mulliken Population Analysis: Calculate the partial charges on each atom to understand the electronic distribution within the molecule.

Data Presentation and Analysis

The quantitative data obtained from the calculations should be summarized in clear, structured tables for analysis and comparison. The following tables are presented as illustrative examples of the expected results from a DFT study on this compound.

Table 1: Selected Optimized Geometric Parameters (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C12=C13 | 1.34 Å |

| C28=O1 | 1.21 Å | |

| C28-O2 | 1.36 Å | |

| O2-C31 | 1.44 Å | |

| C3-O3 | 1.43 Å | |

| Bond Angle | C13-C12-C11 | 121.5° |

| O1=C28-O2 | 124.0° | |

| C28-O2-C31 | 116.8° | |

| Dihedral Angle | C11-C12-C13-C18 | -1.5° |

Table 2: Calculated Electronic and Global Reactivity Descriptors (Illustrative Data)

| Property | Symbol | Value |

| HOMO Energy | EHOMO | -6.25 eV |

| LUMO Energy | ELUMO | -0.15 eV |

| HOMO-LUMO Gap | ΔE | 6.10 eV |

| Ionization Potential | I ≈ -EHOMO | 6.25 eV |

| Electron Affinity | A ≈ -ELUMO | 0.15 eV |

| Global Hardness | η = (I-A)/2 | 3.05 eV |

| Chemical Potential | μ = -(I+A)/2 | -3.20 eV |

| Electronegativity | χ = -μ | 3.20 eV |

| Global Electrophilicity | ω = μ²/2η | 1.68 eV |

Table 3: Calculated Vibrational Frequencies (Illustrative Data)

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3650 | 45.8 | O-H stretch (C3-OH) |

| 3045 | 15.2 | C-H stretch (vinylic, C12-H) |

| 2940-2850 | 180.5 | C-H stretch (aliphatic) |

| 1725 | 250.1 | C=O stretch (ester carbonyl) |

| 1640 | 25.6 | C=C stretch (C12=C13) |

| 1245 | 195.3 | C-O stretch (ester) |

Mandatory Visualizations

Diagrams are essential for illustrating the computational workflow and the conceptual relationships between calculated properties and their implications in drug development.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Relationship between calculated properties and drug discovery applications.

Conclusion